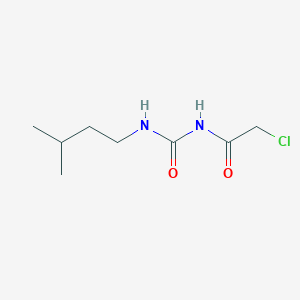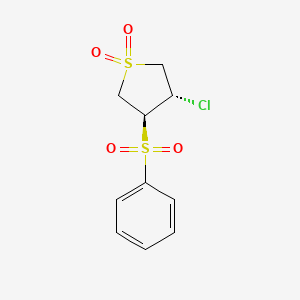
3-(2-Chloroacetyl)-1-(3-methylbutyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Chloroacetyl)-1-(3-methylbutyl)urea (CAMBU) is a synthetic compound that has recently been studied for its potential applications in scientific research. CAMBU has been found to have a wide range of biochemical and physiological effects, as well as a number of advantages and limitations for laboratory experiments.
科学的研究の応用
Electrochemical Surface Finishing and Energy Storage
Tsuda, Stafford, and Hussey (2017) discuss the advancements in electrochemical technology using room-temperature ionic liquids (RTILs) and novel chloroaluminate mixtures, which include urea derivatives, highlighting their application in electroplating and energy storage. This reflects the broader context of ionic liquids in scientific applications, including those possibly related to specific urea derivatives like 3-(2-Chloroacetyl)-1-(3-methylbutyl)urea (Tsuda, Stafford, & Hussey, 2017).
Urea Metabolism in Ruminants
Jin et al. (2018) review the role of urea as a non-protein nitrogen source for ruminants, emphasizing its hydrolysis by bacterial urease in the rumen for microbial protein synthesis. This study underscores the importance of urea in agricultural and animal science, suggesting potential research areas for specific urea derivatives in improving the efficiency of urea utilization in ruminants (Jin et al., 2018).
Urea Biosensors
Botewad et al. (2021) provide a comprehensive review on urea biosensors, detailing the use of various materials for enzyme immobilization to detect urea concentration. This highlights the relevance of urea and its derivatives in biosensor technology, offering insights into potential applications for specific urea compounds in health and environmental monitoring (Botewad et al., 2021).
Urea as a Hydrogen Carrier
Rollinson et al. (2011) discuss the potential of urea as a hydrogen carrier for fuel cells, emphasizing its advantages in terms of safety, stability, and ease of storage and transport. This perspective could be relevant for exploring specific urea derivatives like 3-(2-Chloroacetyl)-1-(3-methylbutyl)urea in energy applications (Rollinson et al., 2011).
Drug Design Applications
Jagtap et al. (2017) highlight the significance of ureas in drug design, noting their role in modulating bioactivity through hydrogen bonding. This review provides a framework for understanding how specific urea derivatives could be tailored for therapeutic applications (Jagtap et al., 2017).
特性
IUPAC Name |
2-chloro-N-(3-methylbutylcarbamoyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15ClN2O2/c1-6(2)3-4-10-8(13)11-7(12)5-9/h6H,3-5H2,1-2H3,(H2,10,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCRMKWURTYRYGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbohydrazide](/img/structure/B2509417.png)
![3-(2,5-dimethoxyphenyl)-9-(pyridin-3-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2509418.png)

![4-(2-(4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzamide](/img/structure/B2509421.png)
![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(2-(3-fluorophenyl)-2-methoxyethyl)methanesulfonamide](/img/structure/B2509422.png)



![Ethyl 2-((3-(2-(4-fluorobenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate](/img/structure/B2509427.png)
![N-(4-methylbenzyl)-2-{[1-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-indol-3-yl]thio}acetamide](/img/structure/B2509430.png)
![2-[2-({[(2,6-dichlorobenzyl)oxy]imino}methyl)-1H-pyrrol-1-yl]-4-methoxynicotinonitrile](/img/structure/B2509432.png)

![3-ethyl-1,7-dimethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2509434.png)
![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(1H-indol-2-yl)methanone](/img/structure/B2509440.png)